12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene
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Overview
Description
“12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene” (phew, let’s call it “OTTO” for brevity) is a complex heterocyclic compound. Its structure combines a bicyclic core with an oxygen atom and a triazapentacyclic ring system. OTTO belongs to the azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa family, which makes it intriguing due to its unique arrangement of atoms.
Preparation Methods
Synthetic Routes:
Cycloaddition Reactions: OTTO can be synthesized through cycloaddition reactions involving suitable precursors. For example, a Diels-Alder reaction between a diene and a dienophile could form the bicyclic core.
Ring Expansion: Starting from smaller cyclic compounds, a ring expansion strategy can lead to the triazapentacyclic system.
Cascade Reactions: Multistep cascade reactions can assemble the entire structure in a controlled manner.
Reaction Conditions:
- High temperatures and specific catalysts are often necessary.
- Solvents like dichloromethane or tetrahydrofuran facilitate reactions.
Industrial Production:
- Industrial-scale synthesis may involve continuous flow processes or batch reactions.
- Optimization for yield, purity, and safety is crucial.
Chemical Reactions Analysis
OTTO undergoes various reactions:
Oxidation: OTTO’s oxygen atom makes it susceptible to oxidation.
Reduction: Reduction can modify its reactivity.
Substitution: Nucleophilic substitution reactions can occur at specific positions.
Common Reagents: Examples include strong acids, bases, and transition metal catalysts.
Major Products: These depend on reaction conditions but may involve ring-opening or functionalization.
Scientific Research Applications
OTTO’s versatility extends across disciplines:
Chemistry: As a complex scaffold, it’s useful for designing new ligands or catalysts.
Biology: OTTO derivatives could interact with biomolecules (e.g., proteins, DNA).
Medicine: Investigate its potential as an anticancer agent or enzyme inhibitor.
Industry: OTTO-inspired materials (e.g., polymers) may find applications.
Mechanism of Action
- OTTO’s effects likely involve interactions with cellular components (e.g., proteins, nucleic acids).
- Molecular targets could include enzymes, receptors, or structural elements.
- Pathways affected might include cell signaling, gene expression, or metabolism.
Comparison with Similar Compounds
- OTTO’s uniqueness lies in its hybrid structure, combining oxygen and nitrogen heterocycles.
- Similar Compounds: Explore related azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa derivatives (if any).
Properties
Molecular Formula |
C17H13N3O |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene |
InChI |
InChI=1S/C17H13N3O/c1-2-8-13-12(7-1)18-16-17(19-13)21-14-9-3-5-11-6-4-10-20(16)15(11)14/h1-3,5,7-9H,4,6,10H2 |
InChI Key |
BDFCSJGJKUTLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)OC4=NC5=CC=CC=C5N=C4N3C1 |
Origin of Product |
United States |
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